molecular formula C11H15NO3S B6582086 ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate CAS No. 1207001-01-1

ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate

Cat. No.: B6582086
CAS No.: 1207001-01-1
M. Wt: 241.31 g/mol
InChI Key: ACJYJEOAOGITKB-UHFFFAOYSA-N
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Description

Ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with a carbamoyl group linked to a thiophen-3-ylmethyl moiety. Its molecular formula is C₁₁H₁₃NO₃S, with a molecular weight of 239.29 g/mol.

Properties

IUPAC Name

ethyl 4-oxo-4-(thiophen-3-ylmethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-2-15-11(14)4-3-10(13)12-7-9-5-6-16-8-9/h5-6,8H,2-4,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJYJEOAOGITKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate typically involves the reaction of thiophene derivatives with ethyl 3-aminopropanoate under specific conditions. One common method includes:

    Starting Materials: Thiophene-3-carboxaldehyde and ethyl 3-aminopropanoate.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The thiophene-3-carboxaldehyde is first converted to its corresponding thiophene-3-ylmethylamine derivative through reductive amination. This intermediate is then reacted with ethyl 3-aminopropanoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the carbamoyl and ester groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, the compound is compared to analogous esters and carbamoyl derivatives. Key differences in substituents, functional groups, and molecular complexity are analyzed below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Applications/Notes References
Ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate C₁₁H₁₃NO₃S Thiophene ring, carbamoyl linker, ethyl ester Potential ligand for hydrophobic binding
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate C₁₀H₁₂O₃S Ketone group instead of carbamoyl; simpler structure Intermediate in heterocyclic synthesis
Ethyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}carbamoyl)propanoate C₁₆H₂₄N₄O₄S Piperidine-thiadiazole hybrid; enhanced steric bulk Likely protease/mTOR inhibitor candidate
Ethyl 2-(3-acetylsulfanylpropanamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate C₂₀H₂₂N₂O₅S₂ Thiophene core with acetylsulfanyl and phenylcarbamoyl groups Antiplatelet/anticoagulant research
Ethyl 3-[2-[[4-[[(hexyloxy)carbonyl]carbamoyl]anilino]methyl]-1-methyl-1H-benzimidazole-5-carbonylamino]propanoate C₃₄H₄₁N₅O₆ Benzimidazole-pyridine hybrid; high molecular complexity Dabigatran analog (anticoagulant)

Key Observations

The thiadiazole-piperidine substituent in ’s compound introduces nitrogen-rich heterocycles, which may enhance binding to enzymes like mTOR or proteases via π-π stacking and hydrogen bonding .

The benzimidazole-pyridine scaffold in ’s derivative exemplifies high molecular complexity, favoring selective binding to thrombin (as in dabigatran) but increasing metabolic instability .

Synthetic Accessibility: The target compound’s simpler structure (C₁₁H₁₃NO₃S) likely offers easier synthesis compared to derivatives with fused heterocycles (e.g., ’s triazolo-oxadiazole compound, C₁₆H₁₉N₇O₄) .

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